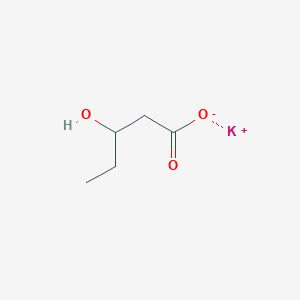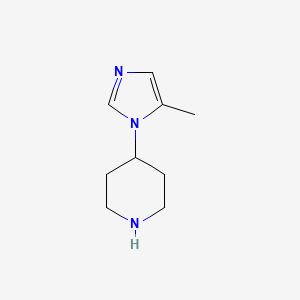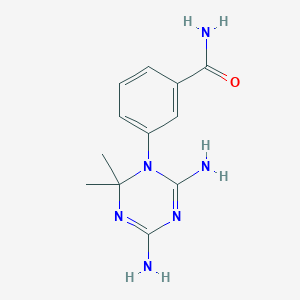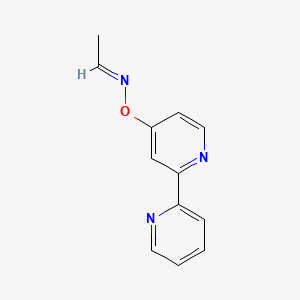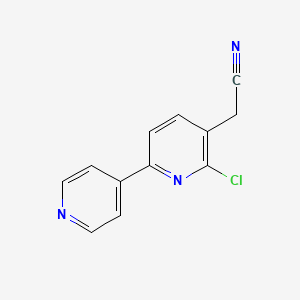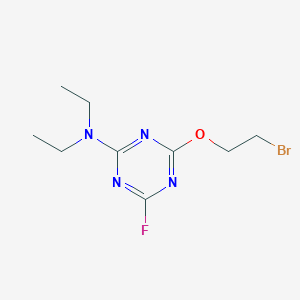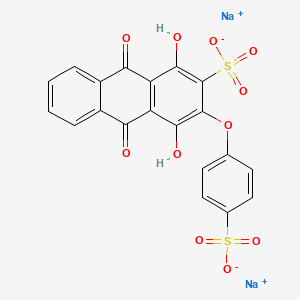
Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate is a complex organic compound with the molecular formula C20H10Na2O11S2 and a molecular weight of 536.40 g/mol. This compound is known for its unique structural features, which include anthracene and sulfonate groups, making it a valuable substance in various scientific and industrial applications.
準備方法
The synthesis of Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate can be achieved through multiple routes. One common method involves the oxidation of Nuclear Fast Blue, followed by sulfonation . Another approach is the coupling reaction between diphenylamine derivatives and naphthol . Industrial production typically involves these synthetic routes under controlled conditions to ensure high purity and yield.
化学反応の分析
Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The sulfonate groups can participate in substitution reactions, leading to the formation of different sulfonated products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various analytical techniques, including spectrophotometry and fluorimetry.
Biology: This compound is employed in histological studies for staining cell nuclei, making them visible under a microscope.
Industry: It is used in the dyeing of cellulose materials such as paper and fibers.
作用機序
The mechanism of action of Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate involves its interaction with various molecular targets. The sulfonate groups enhance its solubility in water, allowing it to interact with biological molecules and cellular structures. The anthracene core can participate in electron transfer reactions, making it useful in redox processes.
類似化合物との比較
Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate is unique due to its specific combination of anthracene and sulfonate groups. Similar compounds include:
Alizarin Red S:
Nuclear Fast Red: Another sulfonated anthracene derivative used in histological staining.
These compounds have overlapping applications but differ in their specific chemical properties and reactivity.
特性
CAS番号 |
94094-64-1 |
|---|---|
分子式 |
C20H10Na2O11S2 |
分子量 |
536.4 g/mol |
IUPAC名 |
disodium;1,4-dihydroxy-9,10-dioxo-3-(4-sulfonatophenoxy)anthracene-2-sulfonate |
InChI |
InChI=1S/C20H12O11S2.2Na/c21-15-11-3-1-2-4-12(11)16(22)14-13(15)17(23)19(20(18(14)24)33(28,29)30)31-9-5-7-10(8-6-9)32(25,26)27;;/h1-8,23-24H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChIキー |
JBQQJBHUQSTJND-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3O)OC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




